2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Overview
Description
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110°C. This property makes it valuable for polymer chemistry applications (Elladiou & Patrickios, 2012).
Synthesis of Pyrazole Derivatives : In another study, the synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines was reported, highlighting the chemical versatility and reactivity of pyridine derivatives in creating complex molecules (Bonacorso et al., 2009).
Structural Characterization in Chemistry : The structural characterization of various compounds, such as the reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, has been investigated to understand the formation and properties of complex molecules (Montoya et al., 2007).
Crystal Structure Analysis : The crystal structure of zinc complexes with pyridine derivatives has been studied to understand their molecular geometry and potential applications in materials science (Wang et al., 2014).
Magnetic Relaxation in Lanthanide Complexes : The use of Schiff base ligands, including pyridine derivatives, in lanthanide(iii) complexes has been explored for their potential in magnetic relaxation, which is critical for applications in magnetic resonance imaging (MRI) and other technologies (Zhang et al., 2016).
Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates highlights the broad reactivity and applications of fluorinated pyridine derivatives (Inoue et al., 2015).
Properties
IUPAC Name |
2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOKFADRDTWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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